cis-10,11-Dihydroxy Nortriptyline

描述

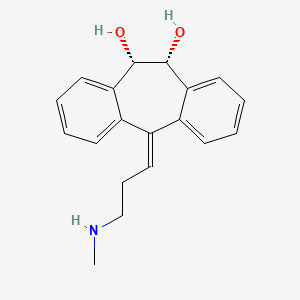

cis-10,11-Dihydroxy Nortriptyline: is a metabolite of Nortriptyline, a tricyclic antidepressant. It is characterized by its molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . This compound is primarily used in research settings to study the metabolic pathways and pharmacological effects of Nortriptyline .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-10,11-Dihydroxy Nortriptyline typically involves the hydroxylation of Nortriptyline. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation processes .

Industrial Production Methods: it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity .

化学反应分析

Types of Reactions: cis-10,11-Dihydroxy Nortriptyline can undergo several types of chemical reactions, including:

Oxidation: This reaction can further oxidize the hydroxyl groups to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives with altered pharmacological properties.

Substitution: The hydroxyl groups can be substituted with other functional groups to create new compounds with different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

cis-10,11-Dihydroxy Nortriptyline has several scientific research applications, including:

作用机制

The mechanism of action of cis-10,11-Dihydroxy Nortriptyline involves its interaction with neurotransmitter receptors in the brain. It is believed to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing mood . Additionally, it may exert antimuscarinic effects through its actions on the acetylcholine receptor .

相似化合物的比较

Nortriptyline: The parent compound, used as an antidepressant.

10-Hydroxy Nortriptyline: Another metabolite of Nortriptyline with similar pharmacological properties.

Amitriptyline: A related tricyclic antidepressant with a similar mechanism of action.

Uniqueness: cis-10,11-Dihydroxy Nortriptyline is unique due to its specific hydroxylation pattern, which may result in distinct pharmacological effects compared to other metabolites and related compounds .

生物活性

Cis-10,11-Dihydroxy Nortriptyline (cis-10,11-DHT) is a significant metabolite of nortriptyline, a tricyclic antidepressant (TCA) primarily used for treating major depressive disorder and certain types of neuropathic pain. This article delves into the biological activities associated with cis-10,11-DHT, encompassing its pharmacological effects, mechanisms of action, and clinical implications.

Chemical Structure and Properties

Cis-10,11-DHT is characterized by its hydroxyl groups at the 10 and 11 positions of the nortriptyline structure. Its molecular formula is with a molecular weight of approximately 263.377 g/mol. The compound exhibits a density of 1.084 g/cm³ and a logP value of 4.217, indicating its lipophilicity which may influence its pharmacokinetics and distribution in the body .

Cis-10,11-DHT shares similar mechanisms with nortriptyline, primarily functioning as a serotonin-norepinephrine reuptake inhibitor (SNRI). This action enhances neurotransmitter availability in the synaptic cleft, contributing to its antidepressant effects. Additionally, it exhibits autophagy inhibition properties, which may have implications in neuroprotection and cancer therapy .

Biological Activity

The biological activity of cis-10,11-DHT has been studied in various contexts:

Case Studies

- Elderly Depression Study : A placebo-controlled study involving 38 elderly patients treated with nortriptyline revealed significant improvements in depression scores as measured by the Hamilton Rating Scale for Depression. The study noted a correlation between serum levels of nortriptyline and clinical outcomes .

- Chemotherapy-Induced Neuropathy : A double-blind crossover trial assessed the efficacy of nortriptyline in alleviating paresthesiae in patients undergoing treatment with cisplatin. Results indicated a modest improvement in symptoms during the second treatment phase but highlighted the need for further investigation into the specific contributions of cis-10,11-DHT .

Toxicological Considerations

While generally well-tolerated, the use of nortriptyline and its metabolites can lead to adverse effects such as dry mouth, dizziness, and constipation. Hepatotoxicity has been reported in rare cases; thus monitoring liver function is advisable during treatment .

| Adverse Effects | Incidence |

|---|---|

| Dry Mouth | Common |

| Dizziness | Common |

| Constipation | Common |

| Hepatotoxicity | Rare |

属性

IUPAC Name |

(9R,10S)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-11,18-22H,6,12H2,1H3/t18-,19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBCRWFSVWNWQQ-KDURUIRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2C(C(C3=CC=CC=C31)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCC=C1C2=CC=CC=C2[C@@H]([C@@H](C3=CC=CC=C31)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652557 | |

| Record name | (10R,11S)-5-[3-(Methylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562-52-3 | |

| Record name | (10R,11S)-5-[3-(Methylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。